molecular formula C38H50N2O15 B140101 2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate;2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate CAS No. 133573-77-0

2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate;2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate

Katalognummer: B140101
CAS-Nummer: 133573-77-0
Molekulargewicht: 774.8 g/mol
InChI-Schlüssel: NNFFJQAQCIQOAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer with 7,7,9(or 7,9,9)-trimethyl- is a complex polymeric compound. This compound is known for its unique structural properties and is used in various industrial applications. It is synthesized through the polymerization of 2-methyl-2-propenoate with 1,2-ethanediylbis(oxy-2,1-ethanediyl) and 7,7,9(or 7,9,9)-trimethyl- components. The resulting polymer exhibits excellent mechanical and thermal properties, making it suitable for use in coatings, adhesives, and other advanced materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer with 7,7,9(or 7,9,9)-trimethyl- involves several steps:

    Monomer Preparation: The monomers 2-methyl-2-propenoate, 1,2-ethanediylbis(oxy-2,1-ethanediyl), and 7,7,9(or 7,9,9)-trimethyl- are prepared through standard organic synthesis methods.

    Polymerization: The monomers are subjected to polymerization reactions under controlled conditions. This typically involves the use of radical initiators and specific temperature and pressure conditions to ensure the formation of the desired polymer.

    Purification: The resulting polymer is purified through techniques such as precipitation, filtration, and drying to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale polymerization reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to ensure consistent product quality. The use of advanced purification techniques, such as chromatography and distillation, is common to achieve the desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer with 7,7,9(or 7,9,9)-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the polymer’s functional groups, altering its properties.

    Substitution: The polymer can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original polymer. These derivatives can exhibit different physical and chemical properties, making them useful for various applications.

Wissenschaftliche Forschungsanwendungen

1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer with 7,7,9(or 7,9,9)-trimethyl- has numerous scientific research applications:

    Chemistry: Used as a precursor for the synthesis of advanced materials and as a model compound for studying polymerization mechanisms.

    Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

    Medicine: Investigated for its potential use in tissue engineering and regenerative medicine.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.

Wirkmechanismus

The mechanism of action of 1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer with 7,7,9(or 7,9,9)-trimethyl- involves its interaction with specific molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, leading to various effects. For example, in drug delivery systems, the polymer can encapsulate active pharmaceutical ingredients and release them in a controlled manner. The molecular targets and pathways involved depend on the specific application and the nature of the polymer’s interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Poly(methyl methacrylate): A widely used polymer with similar structural features but different properties.

    Poly(ethylene glycol): Known for its biocompatibility and used in medical applications.

    Poly(vinyl acetate): Used in adhesives and coatings, with different mechanical properties.

Uniqueness

1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer with 7,7,9(or 7,9,9)-trimethyl- is unique due to its specific combination of monomers, which imparts distinct mechanical and thermal properties. Its ability to undergo various chemical reactions and form derivatives further enhances its versatility and applicability in different fields.

Eigenschaften

CAS-Nummer

133573-77-0

Molekularformel

C38H50N2O15

Molekulargewicht

774.8 g/mol

IUPAC-Name

2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate;2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C23H38N2O8.C15H12O7/c1-16(2)19(26)30-10-12-32-21(28)24-9-8-18(5)14-23(6,7)15-25-22(29)33-13-11-31-20(27)17(3)4;1-8(2)12(16)20-5-6-21-13(17)9-3-4-10-11(7-9)15(19)22-14(10)18/h18H,1,3,8-15H2,2,4-7H3,(H,24,28)(H,25,29);3-4,7H,1,5-6H2,2H3

InChI-Schlüssel

NNFFJQAQCIQOAD-UHFFFAOYSA-N

SMILES

CC(CCNC(=O)OCCOC(=O)C(=C)C)CC(C)(C)CNC(=O)OCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O

Kanonische SMILES

CC(CCNC(=O)OCCOC(=O)C(=C)C)CC(C)(C)CNC(=O)OCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O

Synonyme

poly(triethylene glycol dimethacrylate-1,6-bis(methacryloxy-2-ethoxycarbonylamino)-2,4,4-trimethylhexane) copolymer
TEGDMA-UDMA copolyme

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.